

# Introduction: The Need for Rigorous Structural Verification

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## Compound of Interest

Compound Name: *3-(2-Bromopyridin-3-yl)propanoic acid*

CAS No.: 1784983-11-4

Cat. No.: B2572151

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**3-(2-Bromopyridin-3-yl)propanoic acid** is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structure combines a bromopyridine moiety, a known pharmacophore and a handle for cross-coupling reactions, with a propanoic acid chain, which can be used for amide bond formation or as a metabolic precursor. The precise arrangement of these functional groups is critical to its reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount.

This guide outlines the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—grounded in established principles and data from analogous structures. By understanding the expected spectroscopic profile, researchers can confidently verify the identity, purity, and stability of their synthesized material.

## Molecular Structure and Spectroscopic Blueprint

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of **3-(2-Bromopyridin-3-yl)propanoic acid** that will govern its spectroscopic output are:

- The Pyridine Ring: An aromatic system containing an electronegative nitrogen atom, which deshields adjacent protons and carbons.

- **The Bromo Substituent:** An electronegative halogen that influences the electronic environment of the pyridine ring and provides a distinct isotopic signature in mass spectrometry.
- **The Propanoic Acid Sidechain:** An aliphatic chain with two distinct methylene environments and a carboxylic acid group, which is a source of characteristic IR signals and specific NMR shifts.

The interplay of these groups dictates the precise chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns discussed in the following sections.

Caption: Molecular structure of the target compound.

## <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. The chemical shift of each proton is highly sensitive to its local electronic environment.

### Experimental Protocol: <sup>1</sup>H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **3-(2-Bromopyridin-3-yl)propanoic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for carboxylic acids as it ensures the acidic proton is observable.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
  - **Pulse Program:** Standard single-pulse sequence (e.g., 'zg30').
  - **Spectral Width:** ~16 ppm.
  - **Acquisition Time:** ~2-3 seconds.

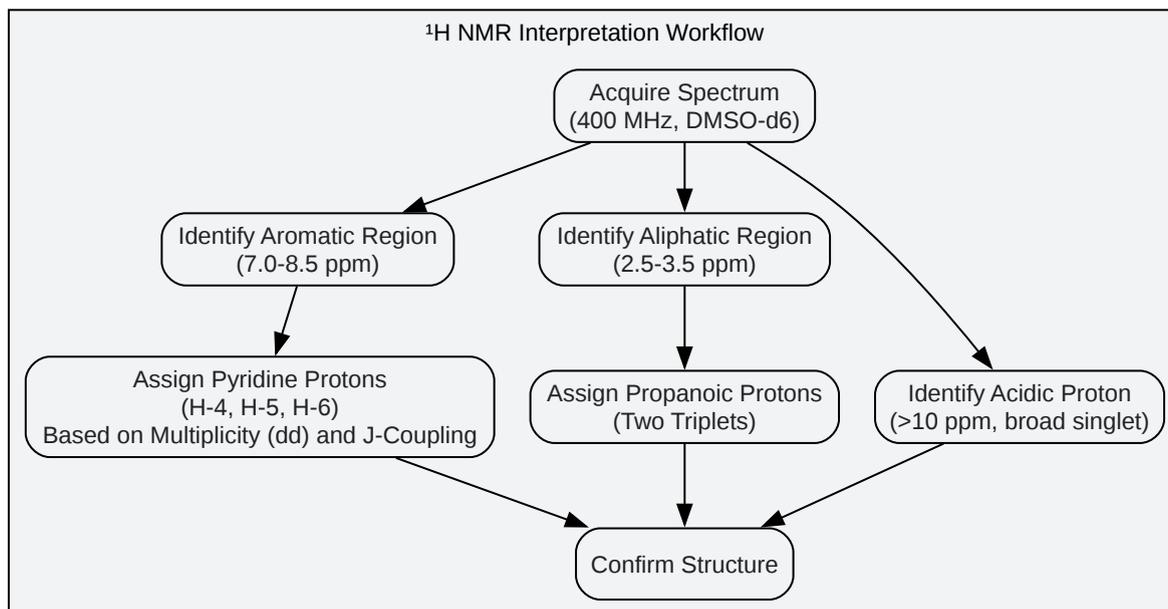
- Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the aromatic ones.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm) or an internal standard like TMS (0.00 ppm).

## Expected Spectrum and Interpretation

The spectrum is anticipated to show signals in three distinct regions: the aromatic region for the pyridine protons, the aliphatic region for the propanoic acid chain, and a downfield region for the carboxylic acid proton.

Proton Assignment	Expected $\delta$ (ppm)	Multiplicity	Coupling (J, Hz)	Rationale
H-6 (Pyridine)	8.2 - 8.4	dd	$J \approx 4.8, 1.8$	Adjacent to electronegative nitrogen and ortho to the bromo-substituent.
H-4 (Pyridine)	7.8 - 8.0	dd	$J \approx 7.7, 1.8$	Ortho to the nitrogen and influenced by the side chain.
H-5 (Pyridine)	7.2 - 7.4	dd	$J \approx 7.7, 4.8$	Shielded relative to H-4 and H-6, showing coupling to both.
-CH <sub>2</sub> - ( $\alpha$ to ring)	3.0 - 3.2	t	$J \approx 7.5$	Deshielded by the adjacent aromatic ring.
-CH <sub>2</sub> - ( $\beta$ to ring)	2.7 - 2.9	t	$J \approx 7.5$	Deshielded by the adjacent carboxylic acid group.
-COOH	11.0 - 13.0	br s	N/A	Highly deshielded, exchangeable proton; signal is often broad.[1]

Note: Chemical shifts are predictions based on analogous structures like 3-bromopyridine and 3-substituted propanoic acids and may vary with solvent and concentration.[2][3]



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Caption: Workflow for <sup>1</sup>H NMR spectral analysis.

## <sup>13</sup>C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides direct evidence for the number of unique carbon environments in a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single sharp peak.

### Experimental Protocol: <sup>13</sup>C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for <sup>1</sup>H NMR analysis. A higher concentration (20-50 mg) is beneficial due to the lower natural abundance of <sup>13</sup>C.
- **Instrumentation:** 400 MHz (operating at ~100 MHz for <sup>13</sup>C) or higher NMR spectrometer.

- Acquisition Parameters:
  - Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
  - Spectral Width: ~220 ppm.
  - Acquisition Time: ~1 second.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.
- Processing: Similar to  $^1\text{H}$  NMR, with calibration to the solvent signal (e.g., DMSO- $\text{d}_6$  at 39.52 ppm).

## Expected Spectrum and Interpretation

The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected in the proton-decoupled  $^{13}\text{C}$  NMR spectrum.

Carbon Assignment	Expected $\delta$ (ppm)	Rationale
C=O (Carboxyl)	172 - 175	Characteristic chemical shift for a carboxylic acid carbonyl carbon.[4]
C-6 (Pyridine)	148 - 152	Carbon adjacent to nitrogen is significantly deshielded.
C-4 (Pyridine)	145 - 149	Also adjacent to nitrogen, deshielded.
C-2 (Pyridine)	140 - 143	Carbon bearing the bromine atom; shift influenced by the heavy atom effect.
C-3 (Pyridine)	135 - 138	Quaternary carbon attached to the side chain.
C-5 (Pyridine)	123 - 126	Shielded relative to other pyridine carbons not directly bonded to heteroatoms.
C- $\beta$ (to ring)	33 - 36	Aliphatic carbon adjacent to the carboxylic group.
C- $\alpha$ (to ring)	29 - 32	Aliphatic carbon adjacent to the pyridine ring.

Note: Predicted chemical shifts are based on established ranges for similar functional groups.

[4][5][6]

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

### Experimental Protocol: FTIR-ATR Acquisition

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Acquisition Parameters:**
  - **Spectral Range:** 4000 - 400  $\text{cm}^{-1}$ .
  - **Resolution:** 4  $\text{cm}^{-1}$ .
  - **Number of Scans:** 16-32 scans.
- **Processing:** A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

## Expected Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Appearance
2500 - 3300	O-H stretch	Carboxylic Acid	Very broad and strong absorption, often obscuring C-H stretches.[1]
2850 - 3000	C-H stretch	Aliphatic (CH <sub>2</sub> )	Medium to weak, may appear as shoulders on the broad O-H band.
~3100	C-H stretch	Aromatic (Pyridine)	Weak, often difficult to resolve.
1700 - 1725	C=O stretch	Carboxylic Acid	Very strong and sharp, a key diagnostic peak.[1]
1550 - 1600	C=N, C=C stretch	Pyridine Ring	Medium to strong absorptions.
~1400	C-O-H bend	Carboxylic Acid	Medium intensity.
1000 - 1100	C-Br stretch	Bromo-aromatic	Medium to weak, may be in the fingerprint region.

## Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

### Experimental Protocol: Electron Ionization (EI) MS

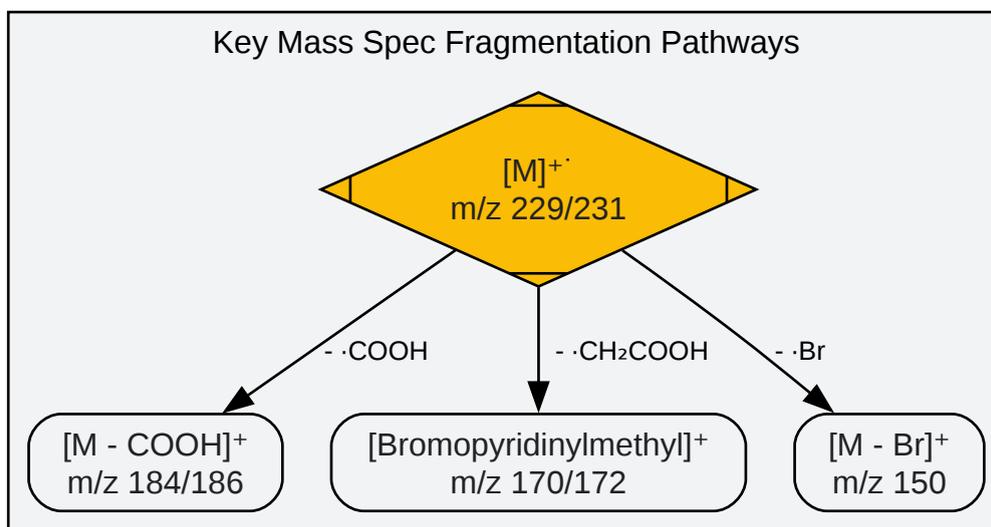
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

- Instrumentation: A mass spectrometer capable of electron ionization (e.g., a Quadrupole or Time-of-Flight analyzer).
- Acquisition Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Range: m/z 40 - 400.
- Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

## Expected Spectrum and Interpretation

The molecular formula is C<sub>8</sub>H<sub>8</sub>BrNO<sub>2</sub>. The molecular weight is approximately 230.06 g/mol .

- Molecular Ion (M<sup>+</sup>): The most critical feature will be a pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br are ~50.7% and ~49.3%, respectively). Expect to see intense peaks at m/z 229 and m/z 231 in a roughly 1:1 ratio.
- Key Fragmentation Pathways:
  - Loss of Carboxyl Group: Cleavage of the C-C bond adjacent to the carboxyl group can lead to the loss of ·COOH (45 Da), resulting in a fragment ion at m/z 184/186.
  - McLafferty Rearrangement: A potential rearrangement could lead to the elimination of propanoic acid, although less common in EI.
  - Benzylic Cleavage: Cleavage of the bond between the two methylene groups would result in a bromopyridinylmethyl cation at m/z 170/172. This is often a very stable and prominent fragment.
  - Loss of Bromine: Fragmentation involving the loss of a bromine radical (·Br) from the molecular ion would yield a fragment at m/z 150.



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Caption: Predicted major fragmentation pathways in EI-MS.

## Conclusion

The structural verification of **3-(2-Bromopyridin-3-yl)propanoic acid** relies on a synergistic application of modern spectroscopic techniques. Confirmation of the structure requires that all observed data are consistent with the expected profiles outlined in this guide:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR will confirm the precise connectivity of the carbon-hydrogen framework.
- IR Spectroscopy will rapidly verify the presence of the critical carboxylic acid functional group.
- Mass Spectrometry will confirm the molecular weight and the presence of the bromine atom through its distinct isotopic pattern.

By following these protocols and using this interpretive guide, researchers can ensure the material they are working with is indeed the correct molecule, providing a solid foundation for its application in further research and development.

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)